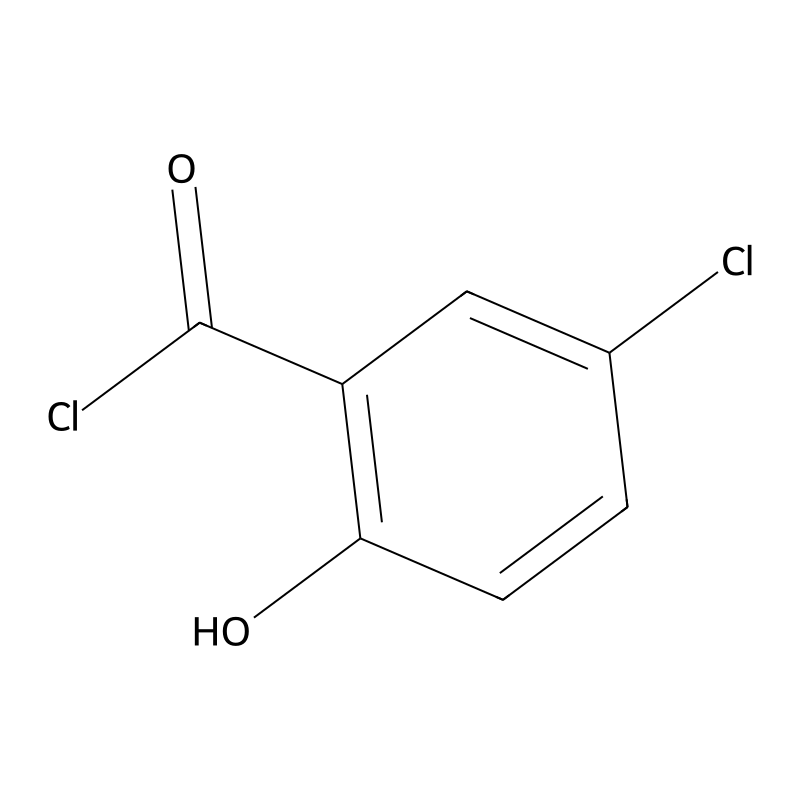

5-Chloro-2-hydroxybenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-Chloro-2-hydroxybenzoyl chloride is a versatile building block used in organic synthesis for the preparation of various compounds. It can be synthesized through various methods, including the chlorination of salicylic acid followed by treatment with thionyl chloride or phosphorus pentachloride.

Applications:

Fine Chemicals and Pharmaceuticals

5-Chloro-2-hydroxybenzoyl chloride is a valuable precursor for various fine chemicals and pharmaceuticals. It can be used to synthesize diverse molecules, including anti-inflammatory agents, analgesics, and antimicrobials. For example, it serves as a key intermediate in the synthesis of the anti-inflammatory drug, nimesulide [].

Dyes and Pigments

This compound finds application in the production of dyes and pigments. It can be used to synthesize various dye molecules, such as azo dyes and anthraquinone dyes [].

Polymer Chemistry

5-Chloro-2-hydroxybenzoyl chloride can be utilized in polymer chemistry for the synthesis of functional polymers. It can be incorporated into the polymer backbone or used as a side-chain modifier to introduce specific functionalities [].

Material Science

This compound holds potential applications in material science. It can be used to prepare functional materials with specific properties, such as flame retardancy, electrical conductivity, and self-assembly capabilities [].

5-Chloro-2-hydroxybenzoyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 191.01 g/mol. It is characterized by the presence of a chloro group and a hydroxyl group on a benzoyl chloride structure, making it a valuable intermediate in organic synthesis. The compound is known for its reactivity due to the electrophilic nature of the carbonyl carbon in the benzoyl chloride moiety, as well as the presence of the electron-withdrawing chloro group, which enhances its electrophilicity.

- Nucleophilic Substitution Reactions: The chloro substituent can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to products like amides or esters.

- Oxidation and Reduction: The hydroxyl group can be oxidized to form carbonyl compounds or reduced to yield different derivatives.

- Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

The reactivity is influenced by the presence of both the hydroxyl and chloro groups, which can facilitate diverse synthetic pathways.

Several methods are available for synthesizing 5-chloro-2-hydroxybenzoyl chloride:

- Chlorination of Salicylic Acid: Salicylic acid can be chlorinated using thionyl chloride (SOCl2) under controlled conditions to protect the hydroxyl group while introducing the chloro substituent.

- Direct Acylation: A direct acylation method may involve using benzoyl chloride in the presence of a chlorinating agent to introduce the chloro group at the desired position.

- Intermediate Formation: The synthesis may also involve forming intermediates such as 5-chloro-2-hydroxybenzoic acid, which can subsequently be converted to the corresponding acyl chloride.

These methods highlight the versatility in synthesizing this compound through various organic reactions.

5-Chloro-2-hydroxybenzoyl chloride finds applications in several fields:

- Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: The compound is utilized in drug discovery processes as an intermediate for bioactive compounds.

- Agricultural Chemicals: It may also be applied in developing agrochemicals due to its structural properties that enhance efficacy.

Interaction studies involving 5-chloro-2-hydroxybenzoyl chloride typically focus on its reactivity with nucleophiles and electrophiles. The presence of both chloro and hydroxyl groups allows it to engage in various chemical transformations that could lead to biologically active compounds. Understanding these interactions is crucial for optimizing its use in synthetic pathways and applications in medicinal chemistry.

Several compounds share structural similarities with 5-chloro-2-hydroxybenzoyl chloride. These include:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 3-Bromo-5-chloro-2-hydroxybenzoyl chloride | Contains bromine instead of chlorine | Enhanced reactivity due to bromine atom |

| 5-Chloro-2-hydroxybenzoic acid | Lacks acyl chloride functionality | More acidic due to carboxylic acid group |

| 5-Chloro-2-hydroxyacetophenone | Contains an acetyl group | Useful in synthesizing derivatives with ketones |

| 5-Chlorosalicylic acid | Contains a carboxylic acid functionality | Exhibits higher acidity and different reactivity |

Uniqueness

5-Chloro-2-hydroxybenzoyl chloride is unique due to its combination of both chloro and hydroxyl groups attached to a benzoyl chloride framework. This specific arrangement confers distinct reactivity patterns that are advantageous for synthetic applications in organic chemistry and pharmaceutical development.